molecular formula C13H16F2N2O2 B13055600 Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate

Cat. No.: B13055600
M. Wt: 270.27 g/mol
InChI Key: SPRJRPVDXJBMIT-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate is a chemical compound with the molecular formula C13H16F2N2O2 and a molecular weight of 270.28 g/mol . This compound is characterized by the presence of a benzoate ester group, two fluorine atoms, and a piperazine ring substituted with a methyl group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate typically involves the reaction of 2,5-difluorobenzoic acid with 3-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents on the benzene ring.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

Scientific Research Applications

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The fluorine atoms may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5-difluoro-4-(4-methylpiperazin-1-YL)benzoate
  • Methyl 2,5-difluoro-4-(2-methylpiperazin-1-YL)benzoate
  • Methyl 2,5-difluoro-4-(3-ethylpiperazin-1-YL)benzoate

Uniqueness

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate is unique due to the specific positioning of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms also distinguishes it from other similar compounds, potentially enhancing its stability and binding properties .

Biological Activity

Methyl 2,5-difluoro-4-(3-methylpiperazin-1-YL)benzoate is a synthetic organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structural features enhance its interaction with various biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}F2_2N2_2O2_2
  • Molecular Weight : 270.28 g/mol
  • Structure : The compound features a benzoate moiety substituted with two fluorine atoms at the 2 and 5 positions and a piperazine ring containing a methyl group at the 3 position. This configuration enhances lipophilicity and biological activity, which are crucial for therapeutic efficacy .

The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems. The piperazine moiety is known for modulating various receptors, particularly those involved in neurological pathways. This modulation may have implications for treating disorders such as anxiety and depression .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of piperazine compounds often demonstrate moderate to excellent activity against various bacterial strains. For instance, compounds with similar structures have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 6.25 to 31.25 μg/mL .

Neuropharmacological Effects

The piperazine ring in the compound is associated with significant neuropharmacological effects. Studies suggest that it may act as an antagonist or modulator of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders . The fluorinated structure may enhance the binding affinity to these receptors, thereby improving therapeutic outcomes.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study investigated various piperazine derivatives, including those structurally related to this compound. The results indicated that compounds with fluorinated aromatic systems exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that the presence of fluorine atoms significantly impacts biological effectiveness .
  • Neuropharmacological Assessment :
    In another research study focusing on the neuropharmacological properties of piperazine derivatives, it was found that certain modifications in the structure led to improved receptor binding profiles. These modifications included variations in the substitution patterns on the piperazine ring, which influenced their efficacy as potential antidepressants .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 2,5-difluoro-4-(4-methylpiperazin-1-YL)benzoateC13_{13}H16_{16}F2_{2}N2_{2}O2_{2}Similar structure but differs in piperazine substitution position
Methyl 2-fluoro-4-(3-methylpiperazin-1-YL)benzoateC13_{13}H16_{16}F1_{1}N2_{2}O2_{2}Contains only one fluorine atom
Methyl 3-fluoro-4-(3-methylpiperazin-1-YL)benzoateC13_{13}H16_{16}F1_{1}N2_{2}O2_{2}Different fluorination pattern

The uniqueness of this compound lies in its specific combination of structural features that enhance both its biological activity and pharmacokinetic profile compared to other similar compounds.

Properties

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

IUPAC Name

methyl 2,5-difluoro-4-(3-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C13H16F2N2O2/c1-8-7-17(4-3-16-8)12-6-10(14)9(5-11(12)15)13(18)19-2/h5-6,8,16H,3-4,7H2,1-2H3

InChI Key

SPRJRPVDXJBMIT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=C(C=C(C(=C2)F)C(=O)OC)F

Origin of Product

United States

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